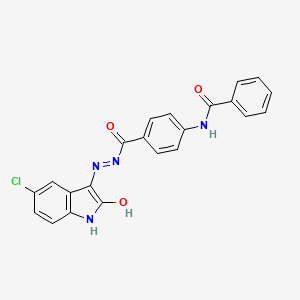

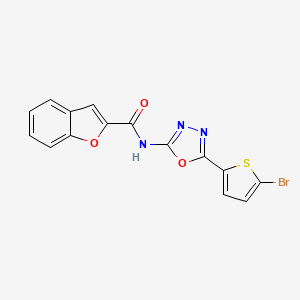

(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

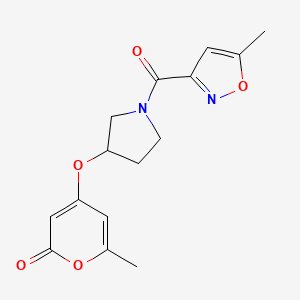

“(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide” is a synthetic compound that has gained significant attention in scientific research. It is a derivative of 2-oxindolin-3-ylidene-indole-3-carbohydrazide and has been developed as a potential anticancer Bcl2 and BclxL inhibitor .

Synthesis Analysis

The synthesis of this compound involves a hot stirred solution of 1H-indole-3-carbohydrazide in glacial acetic acid, to which an equivalent amount of appropriate isatin derivatives is added. The reaction mixture is then heated under reflux for 5-7 hours, and then cooled to room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C22H15ClN4O3 and it has a molecular weight of 418.84. The structure of the synthesized 2-oxindolin-3-ylidene-indole-3-carbohydrazide was confirmed under the basis of spectral and elemental analyses .

Chemical Reactions Analysis

The compound exhibits selective cytotoxicity against colorectal cancer cell lines with high safety to normal fibroblast (HFF-1). It induces apoptosis and inhibits Bcl2 and BclxL expression in a dose-dependent manner .

Applications De Recherche Scientifique

Anticancer Activity

The compound has shown promising results in anticancer studies. In a study by Alafeefy et al. (2015), novel derivatives of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides were synthesized and exhibited remarkable antitumor activity against several cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. These derivatives were found to be more potent than the standard drug CFM-1, indicating their potential as anticancer agents. This study also performed QSAR analysis to further understand the relationship between the structure and anticancer activity (Alafeefy et al., 2015).

Antimicrobial Activity

Patel and Dhameliya (2010) explored the synthesis and biological activity of related compounds, demonstrating that some of the synthesized title compounds exhibited promising antibacterial activities. This suggests their potential utility as antimicrobial agents, which could be explored further in drug development processes (Patel & Dhameliya, 2010).

Antioxidant Activities

The antioxidant potential of certain derivatives has also been investigated. Gudipati et al. (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which were evaluated for their antioxidant activities. The study found that compounds with substitutions at the C5 position showed more potent antioxidant activities, indicating the significance of structural modifications on their biological activities (Gudipati et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-benzamido-N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O3/c23-15-8-11-18-17(12-15)19(22(30)25-18)26-27-21(29)14-6-9-16(10-7-14)24-20(28)13-4-2-1-3-5-13/h1-12,25,30H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQLIZMKTWTCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)

![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)

![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2592760.png)

![5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2592764.png)

![N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592767.png)